molecular formula C14H28O3 B3254633 (6R)-6-hydroxytetradecanoic acid CAS No. 24205-54-7

(6R)-6-hydroxytetradecanoic acid

Cat. No.: B3254633
CAS No.: 24205-54-7
M. Wt: 244.37 g/mol
InChI Key: XQMCCPUZOKUEHG-CYBMUJFWSA-N
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Description

(6R)-6-Hydroxytetradecanoic acid is a hydroxylated fatty acid with a 14-carbon backbone and a hydroxyl group at the sixth carbon in the R-configuration. As a long-chain fatty acid (LCFA), it belongs to the fatty acyl class of lipids, characterized by a carboxylic acid group and a hydrophobic aliphatic chain. Hydroxylated fatty acids like this compound often exhibit unique physicochemical properties and biological activities due to the presence of polar functional groups, which influence solubility, melting points, and interactions with enzymes or receptors .

Properties

IUPAC Name

(6R)-6-hydroxytetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-10-13(15)11-8-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMCCPUZOKUEHG-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H](CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (6R)-6-hydroxytetradecanoic acid exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

  • Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli .

Role in Lipid Metabolism

This fatty acid plays a role in lipid metabolism and has been implicated in various metabolic pathways. It can influence the synthesis of other lipids and fatty acids, which are crucial for cellular functions.

  • Research Insight : According to findings from the Journal of Lipid Research, this compound is involved in the biosynthesis of complex lipids, which are essential for maintaining cellular integrity and function .

Cosmetic Industry

Due to its moisturizing properties, this compound is used in cosmetic formulations. Its ability to enhance skin hydration makes it a valuable ingredient in creams and lotions.

  • Market Analysis : The cosmetic industry increasingly incorporates fatty acids like butolic acid for their beneficial effects on skin health, as reported by market research firms .

Food Industry

This compound is also explored as a food additive due to its emulsifying properties, which can improve the texture and stability of food products.

  • Application Example : In food science, this compound has been studied for its potential to stabilize emulsions in sauces and dressings .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against certain bacterial strains
Lipid MetabolismInfluences lipid synthesis and metabolism
Cosmetic IndustryUsed for skin hydration in cosmetic formulations
Food IndustryActs as an emulsifier in food products

Chemical Reactions Analysis

Esterification and Acylation

The hydroxyl group at the sixth carbon enables esterification with alcohols or reaction with acyl chlorides. For example:

  • Reaction with methanol under acidic conditions yields methyl (6R)-6-hydroxytetradecanoate, preserving stereochemistry .

  • Acylation with acetyl chloride produces (6R)-6-acetoxytetradecanoic acid, enhancing lipophilicity for membrane studies.

Key Reaction Conditions :

Reaction TypeReagentsTemperatureYield
EsterificationMethanol, H₂SO₄60°C~85%
AcylationAcetyl chloride, PyridineRT78%

Oxidation and Reduction

The hydroxyl group undergoes controlled oxidation:

  • Oxidation : Using Jones reagent (CrO₃/H₂SO₄), the hydroxyl group is oxidized to a ketone, forming 6-oxotetradecanoic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone back to the hydroxyl form, though stereochemical integrity may vary.

Mechanistic Insight :
The oxidation proceeds via a chromate ester intermediate, while reduction follows heterogeneous catalysis on the metal surface .

Cyclization Reactions

Intramolecular cyclization forms lactones, a key step in synthesizing bioactive molecules:

  • Under acidic conditions, this compound cyclizes to a δ-lactone (5-membered ring) via nucleophilic acyl substitution .

  • Basic conditions favor ε-lactone (6-membered ring) formation, though yields are lower (~65%) .

Example :

 6R 6 hydroxytetradecanoic acidHCl 80 Cδ lactone+H2O(Yield 78 )[3]\text{ 6R 6 hydroxytetradecanoic acid}\xrightarrow{\text{HCl 80 C}}\delta \text{ lactone}+\text{H}_2\text{O}\quad (\text{Yield 78 })[3]

Functional Group Interconversion

The hydroxyl group facilitates halogenation and nucleophilic substitutions:

  • Chlorination : Treatment with SOCl₂ converts the hydroxyl to a chloride, yielding 6-chlorotetradecanoic acid .

  • Nucleophilic Displacement : Reaction with NaN₃ in DMF substitutes the hydroxyl with an azide group, forming 6-azidotetradecanoic acid (Yield: 92%) .

Comparative Reactivity :

SubstrateReagentProductYield
(6R)-6-OHSOCl₂6-Cl88%
(6R)-6-OHNaN₃6-N₃92%

Biochemical Interactions

The compound modulates biological systems via:

  • Membrane Fluidity : The hydroxyl group forms hydrogen bonds with phospholipid head groups, altering membrane permeability .

  • Enzyme Inhibition : Competes with natural substrates in β-oxidation pathways due to stereochemical resemblance .

Structural Analysis :

  • The R-configuration at C6 is critical for binding to enzyme active sites (e.g., fatty acid hydroxylases) .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming hexanoic acid and octenal via retro-aldol cleavage .

  • Photodegradation : UV exposure induces radical formation, leading to chain scission products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

Table 1: Structural Comparison of (6R)-6-Hydroxytetradecanoic Acid and Analogues
Compound Name Molecular Formula Chain Length Functional Groups Stereochemistry Key Features
This compound C₁₄H₂₈O₃ 14C -COOH, -OH at C6 R-configuration at C6 Saturated, hydroxylated LCFA
(6R,8Z)-6-Hydroxy-3-oxotetradecenoic acid C₁₄H₂₂O₄ 14C -COOH, -OH at C6, -C=O at C3, double bond at C8Z R-configuration at C6 Unsaturated, ketone-containing derivative
2,6,10,14-Tetramethylpentadecanoic acid (Pristanic acid) C₁₉H₃₈O₂ 19C (branched) -COOH, methyl branches at C2, C6, C10, C14 2S,6R,10R configuration Branched-chain fatty acid; associated with peroxisomal disorders
n-Hexadecanoic acid (Palmitic acid) C₁₆H₃₂O₂ 16C -COOH N/A (straight-chain) Common saturated fatty acid
(10E)-12-Hydroxydodeca-10-enoic acid C₁₂H₂₂O₃ 12C -COOH, -OH at C12, double bond at C10E N/A Shorter chain, unsaturated hydroxylated fatty acid
(R)-Ethyl 3-hydroxytetradecanoate C₁₆H₃₂O₃ 14C (ester) Ethyl ester, -OH at C3 R-configuration at C3 Esterified derivative; enhanced lipophilicity

Physicochemical Properties

  • Hydrophilicity: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogues like palmitic acid.
  • Melting Points: Hydroxylation generally raises melting points. For example, palmitic acid (m.p. ~63°C) has a lower melting point than this compound, though exact data for the latter are sparse .
  • Stereochemical Impact : The R-configuration at C6 may influence enzyme binding. For instance, pristanic acid (2S,6R,10R) requires specific stereochemistry for β-oxidation in peroxisomes, highlighting the importance of chiral centers in biological systems .

Environmental and Toxicological Profiles

  • Persistence: Unlike perfluorinated compounds (e.g., heptacosafluorotetradecanoic acid), hydroxylated fatty acids like this compound are biodegradable due to their functional groups, reducing environmental persistence .
  • Toxicity : Branched or halogenated analogues (e.g., hexachlorocyclohexanes) exhibit high toxicity, but hydroxylated derivatives generally show lower ecotoxicological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R)-6-hydroxytetradecanoic acid
Reactant of Route 2
(6R)-6-hydroxytetradecanoic acid

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